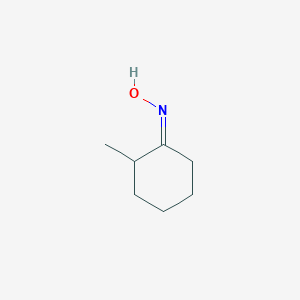

(1Z)-2-methylcyclohexanone oxime

Description

Molecular Architecture and Stereochemical Configuration

This compound possesses a molecular formula of C₇H₁₃NO with a molecular weight of 127.18 grams per mole. The compound's three-dimensional architecture is characterized by a six-membered saturated carbon ring bearing a methyl substituent at the 2-position and an oxime functional group (=N-OH) at the 1-position. The stereochemical designation "(1Z)" indicates the geometric configuration around the carbon-nitrogen double bond, where the hydroxyl group and the cyclohexane ring maintain a cis relationship.

Crystallographic studies have revealed that the cyclohexyl ring adopts a slightly distorted chair conformation in the solid state. Nuclear magnetic resonance investigations have demonstrated that the compound exists predominantly in the (E) configuration with the 2-methyl substituent preferentially occupying the axial position. This conformational preference has been attributed to specific orbital interactions that stabilize the axial conformation over the equatorial alternative.

The molecular geometry exhibits a polar surface area of 32.59 Ångströms squared, indicating moderate polarity that influences its solubility characteristics and intermolecular interactions. The compound displays a calculated logarithm of the partition coefficient (LogP) value of approximately 2.0, suggesting favorable distribution in organic solvents relative to aqueous media.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₃NO | |

| Molecular Weight | 127.18 g/mol | |

| Polar Surface Area | 32.59 Ų | |

| LogP | 2.0267 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound is N-(2-methylcyclohexylidene)hydroxylamine, with the alternative systematic name this compound. The Chemical Abstracts Service registry number 1122-26-5 provides unique identification for this specific stereoisomer. The InChI key MDIFHVYPHRHKLB-BQYQJAHWSA-N serves as a standardized molecular identifier that encodes the complete structural information including stereochemistry.

Isomeric considerations reveal the existence of multiple stereoisomeric forms of 2-methylcyclohexanone oxime. The compound can exist as both (E) and (Z) geometric isomers around the carbon-nitrogen double bond, with the (1Z) designation specifically referring to the cis arrangement of substituents. Additionally, the presence of a chiral center at the 2-position of the cyclohexane ring introduces the possibility of (R) and (S) enantiomers, leading to a total of four possible stereoisomers for this molecular formula.

Research has indicated that the (1Z) isomer represents the thermodynamically favored configuration under most conditions, though interconversion between isomeric forms can occur under specific reaction conditions. The stereochemical stability of the oxime functional group has been attributed to partial double-bond character in the carbon-nitrogen bond, which restricts rotation and maintains geometric integrity.

Comparative Analysis of Axial/Equatorial Conformational Equilibria

Extensive nuclear magnetic resonance studies have provided detailed insights into the conformational preferences of 2-methylcyclohexanone oxime and related derivatives. The conformational equilibrium between axial and equatorial orientations of the 2-methyl substituent has been quantified through carbon-13 nuclear magnetic resonance spectroscopy, revealing a marked preference for the axial conformation.

Quantitative analysis using the Eliel method has determined that the 2-methyl substituent adopts the axial conformation in approximately 86-96% of molecules in solution. This pronounced axial preference contrasts with the typical equatorial preference observed for simple methylcyclohexane derivatives and has been attributed to specific stabilizing interactions between the oxime functional group and the axial methyl substituent.

Comparative studies with the corresponding O-methyl oxime ether have revealed an enhanced axial population in the ether derivative, suggesting the occurrence of a stabilizing π(C=N-OH)/σ*(C-X) orbital interaction. This interaction provides additional stabilization energy that overcomes the typical steric repulsion associated with axial substitution in cyclohexane derivatives.

The effects of α-methyl substitution on carbon atoms α, β, and γ to the substitution site have been found to parallel those observed in corresponding cyclohexanone derivatives. These substituent parameters have proven valuable for determining conformational equilibria in other mobile 2-methylcyclohexanone derivatives through nuclear magnetic resonance analysis.

Hydrogen Bonding Patterns and Supramolecular Interactions

Crystallographic investigations have revealed distinctive hydrogen bonding patterns that govern the supramolecular organization of this compound in the solid state. The compound exhibits the ability to form multiple types of hydrogen-bonded assemblies, depending on the presence of additional substituents and environmental conditions.

In the pure compound, molecules associate through O-H···N=C hydrogen bonds to form trimeric assemblies. These trimers represent the fundamental building blocks of the crystal structure, with each oxime hydroxyl group serving as both a hydrogen bond donor and the nitrogen atom of an adjacent molecule functioning as an acceptor. The hydrogen bond distances and angles fall within typical ranges for strong hydrogen bonds, indicating significant stabilization energy.

Related 2-substituted cyclohexanone oximes display varied association patterns depending on the nature of the 2-substituent. For instance, 2-methylthio derivatives form dimeric assemblies through similar O-H···N=C hydrogen bonds, while 2-dimethylamino derivatives create polymeric chains through O-H···N(dimethylamino) interactions. These diverse association patterns demonstrate the sensitive dependence of supramolecular structure on subtle chemical modifications.

Infrared spectroscopy has provided complementary evidence for hydrogen bonding patterns through analysis of hydroxyl and carbon-nitrogen stretching frequencies. The νOH and νC=N frequency shifts observed in solid-state infrared spectra relative to dilute carbon tetrachloride solutions support the hydrogen bonding assignments derived from crystallographic studies.

The comparative infrared analysis has also provided evidence for π(C=N)/σ*(C-X) orbital interactions that contribute to the stabilization of axial conformations in substituted derivatives. The magnitude of carbon-nitrogen frequency shifts (ΔνC=N) correlates with the strength of these stabilizing interactions, providing a spectroscopic method for evaluating conformational preferences in related systems.

Propriétés

Numéro CAS |

1122-26-5 |

|---|---|

Formule moléculaire |

C7H13NO |

Poids moléculaire |

127.18 g/mol |

Nom IUPAC |

N-(2-methylcyclohexylidene)hydroxylamine |

InChI |

InChI=1S/C7H13NO/c1-6-4-2-3-5-7(6)8-9/h6,9H,2-5H2,1H3 |

Clé InChI |

MDIFHVYPHRHKLB-UHFFFAOYSA-N |

SMILES |

CC1CCCCC1=NO |

SMILES isomérique |

CC\1CCCC/C1=N/O |

SMILES canonique |

CC1CCCCC1=NO |

Synonymes |

2-Methylcyclohexanone oxime |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and General Procedure

The oximation proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime. The reaction is typically carried out in aqueous or alcoholic media, with hydroxylamine hydrochloride (NH₂OH·HCl) as the reagent and sodium acetate (NaOAc) or sodium hydroxide (NaOH) as the base to neutralize HCl.

Representative Protocol :

-

Reagents :

-

2-Methylcyclohexanone (1.0 equiv)

-

Hydroxylamine hydrochloride (1.2 equiv)

-

Sodium acetate (1.5 equiv)

-

Ethanol/water (3:1 v/v) as solvent

-

-

Procedure :

Stereochemical Control

The (1Z) configuration is favored under mildly acidic or neutral conditions due to thermodynamic control, where the syn isomer stabilizes through intramolecular hydrogen bonding. Polar solvents like ethanol further enhance this selectivity by stabilizing the transition state.

Alternative Synthetic Strategies

While the hydroxylamine route is predominant, variations in reagents and conditions have been explored to optimize yield and purity.

Use of Hydroxylamine Sulfate

Hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄) offers a cost-effective alternative to the hydrochloride salt. However, it requires additional base (e.g., NaOH) to adjust pH, which may influence reaction kinetics.

Comparative Data :

| Hydroxylamine Source | Base Used | Solvent | Yield (%) | (1Z):(1E) Ratio |

|---|---|---|---|---|

| NH₂OH·HCl | NaOAc | EtOH/H₂O | 85–90 | 9:1 |

| (NH₂OH)₂·H₂SO₄ | NaOH | MeOH/H₂O | 78–82 | 8:1 |

Solvent Effects

Non-polar solvents like toluene reduce reaction rates but improve (1Z) selectivity by minimizing solvation effects. Conversely, polar aprotic solvents (e.g., DMF) accelerate the reaction but may favor the (1E) isomer due to reduced hydrogen bonding.

Challenges and Optimization

Byproduct Formation

Overheating or prolonged reaction times may lead to dehydration byproducts or Beckmann rearrangement products. Maintaining temperatures below 90°C and monitoring reaction progress via TLC are recommended.

Analyse Des Réactions Chimiques

Types of Reactions

(1Z)-2-methylcyclohexanone oxime undergoes various chemical reactions, including:

Reduction: Reduction of the oxime group to an amine using reagents like sodium borohydride or hydrogenation over a metal catalyst.

Hydrolysis: Hydrolysis of the oxime back to the corresponding ketone and hydroxylamine in the presence of acids.

Substitution: Nucleophilic substitution reactions where the oxime group can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Sodium borohydride in methanol or ethanol, hydrogenation using palladium on carbon.

Hydrolysis: Dilute hydrochloric acid or sulfuric acid at elevated temperatures.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Reduction: 2-methylcyclohexylamine.

Hydrolysis: 2-methylcyclohexanone and hydroxylamine.

Substitution: Depending on the nucleophile, products can include alkylated or acylated derivatives of 2-methylcyclohexanone.

Applications De Recherche Scientifique

Medicinal Chemistry

The oxime functional group is known for its role in medicinal chemistry, particularly as a building block for drug development. (1Z)-2-methylcyclohexanone oxime can serve as a precursor for synthesizing biologically active compounds.

- Cholinesterase Reactivators : Oximes are employed as reactivators of acetylcholinesterase, which is crucial in treating organophosphate poisoning. Research indicates that various oxime derivatives exhibit varying degrees of efficacy in reactivating the enzyme, highlighting the potential of this compound in therapeutic applications against nerve agents .

- Antimicrobial Agents : Studies have shown that certain oxime derivatives possess antimicrobial properties, making them valuable in developing new antibiotics. The structural versatility of this compound allows for modifications that can enhance its biological activity .

Synthetic Organic Chemistry

This compound plays a significant role in synthetic organic chemistry, particularly in rearrangement reactions and as an intermediate.

- Beckmann Rearrangement : This compound can undergo Beckmann rearrangement to yield valuable amides. The mechanochemical approach to this reaction has been optimized to improve yields and reduce reaction times, demonstrating the compound's utility in synthetic pathways .

- Synthesis of Enamines : It has been utilized in the synthesis of enamines, which are important intermediates in organic synthesis. The regioselectivity achieved during these reactions can lead to the formation of complex molecular architectures .

Coordination Chemistry

The coordination chemistry of oximes, including this compound, has been explored for its ability to form complexes with metal ions.

- Metal Ion Recognition : Oximes can act as ligands that selectively bind to metal ions, making them useful in sensor applications for detecting heavy metals and environmental pollutants . This application is particularly relevant in developing sensors for toxic analytes.

Agricultural Applications

In agriculture, oxime derivatives are being investigated for their potential use as crop protection agents.

- Pesticides : Certain oximes have shown promise as pesticides due to their ability to inhibit key enzymes in pests. The modification of this compound could lead to new formulations with enhanced efficacy against agricultural pests .

Data Tables and Case Studies

| Application Area | Specific Use Case | Findings/Remarks |

|---|---|---|

| Medicinal Chemistry | Cholinesterase Reactivation | Effective against organophosphate poisoning |

| Antimicrobial Agents | Potential for new antibiotic development | |

| Synthetic Organic Chemistry | Beckmann Rearrangement | High yields with mechanochemical methods |

| Synthesis of Enamines | Regioselective formation leading to complex structures | |

| Coordination Chemistry | Metal Ion Recognition | Useful in environmental sensing applications |

| Agricultural Applications | Pesticides | Inhibition of pest enzymes; potential for new formulations |

Mécanisme D'action

The mechanism of action of (1Z)-2-methylcyclohexanone oxime involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles. The oxime group can participate in hydrogen bonding and coordination with metal centers, making it a valuable ligand in coordination chemistry. Additionally, the compound can undergo nucleophilic attack at the carbon-nitrogen double bond, leading to various substitution and addition reactions .

Comparaison Avec Des Composés Similaires

Physicochemical Properties

The table below compares (1Z)-2-methylcyclohexanone oxime with structurally analogous oximes:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | C₇H₁₃NO | 127.184 | 218.1 | N/A | 1.08 |

| 2-Heptanone oxime (1Z) | C₇H₁₅NO | 129.20 | ~215 (est.) | N/A | ~0.95 (est.) |

| 2-Benzylidene-6,6-dimethylcyclohexanone oxime | C₁₅H₁₉NO | 229.32 | N/A | 145 | N/A |

| O-Propargylic oxime 1z | C₁₀H₁₃NO₃ | 195.22 | N/A | N/A | N/A |

Key Observations :

- The methylcyclohexane backbone in this compound increases steric bulk compared to linear oximes like 2-heptanone oxime, likely affecting solubility and reactivity .

- The benzylidene-substituted oxime (m.p. 145°C) exhibits a defined melting point, contrasting with the unavailable data for the target compound. This suggests greater crystallinity in the former, possibly due to aromatic stabilization .

Spectral Characteristics

NMR Data :

- (1Z)-2-Heptanone oxime (C₇H₁₅NO) shows distinct proton environments in its NMR spectrum, with coupling constants and chemical shifts influenced by the linear alkyl chain. For example, the oxime proton (N–OH) typically resonates near δ 8–9 ppm .

Derivative Analysis :

- The semicarbazone derivative of 2-benzylidene-6,6-dimethylcyclohexanone oxime has a melting point of 201–202°C, indicating stable hydrogen-bonded networks .

Reactivity in Catalytic Systems

This compound shares functional group reactivity with other oximes but exhibits pathway divergence under catalytic conditions:

- Au-Catalyzed Reactions : Similar to O-propargylic oxime 1z , the target compound may undergo cyclization or methylene transfer. However, steric effects from the methyl group could favor intramolecular pathways over intermolecular reactions (e.g., oxazine vs. isoxazoline formation) .

- Cu-Catalyzed Reactions : Oximes like O-propargylic oxime 1z undergo C–O cleavage to form azete-N-oxide derivatives. The methylcyclohexane backbone in the target compound might suppress such cleavage due to increased steric hindrance .

Q & A

Q. What are the established synthetic routes for (1Z)-2-methylcyclohexanone oxime, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The synthesis typically involves oximation of 2-methylcyclohexanone using hydroxylamine under controlled conditions. Key factors include temperature, catalyst selection, and solvent polarity. For example, trialkyloxonium salts (e.g., Me₃O⁺BF₄⁻) catalyze the reaction at 0°C, achieving 96% yield in specific cases, while incomplete conversion occurs at higher temperatures due to side reactions . Steric effects from the methyl group influence Z/E isomer selectivity, requiring precise stoichiometric control of hydroxylamine.

Q. How is the structural identity of this compound validated in academic research?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Distinct shifts for the oxime proton (δ 8–10 ppm) and cyclohexane carbons (δ 20–30 ppm) differentiate Z/E isomers. Conformational analysis via coupling constants (e.g., vicinal H-H coupling) resolves spatial arrangements .

- IR Spectroscopy : A sharp ν(N–O) stretch near 1640 cm⁻¹ confirms oxime formation.

- X-ray Crystallography (if applicable): Resolves absolute configuration and hydrogen-bonding patterns in crystalline forms.

Q. What experimental protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors.

- Waste Disposal : Follow institutional guidelines for oxime-containing waste, often requiring neutralization before disposal .

- Emergency Protocols : Immediate rinsing with water for skin/eye contact and access to Material Safety Data Sheets (SDS) for toxicity data (e.g., acute oral LD₅₀) .

Advanced Research Questions

Q. How does the conformational equilibrium of this compound impact its reactivity in catalytic systems?

- Methodological Answer : NMR studies reveal a dynamic equilibrium between chair and boat conformations in solution, influenced by solvent polarity and temperature. The chair conformation dominates in nonpolar solvents (e.g., cyclohexane), favoring nucleophilic attack at the oxime nitrogen. Computational modeling (DFT/B3LYP) predicts activation barriers for interconversion, which correlate with reaction rates in catalytic cycles (e.g., hydroxylamine-mediated oxidations) .

Q. What experimental design strategies optimize the hydrolysis of this compound to its parent ketone?

- Methodological Answer : A Box-Behnken Design (BBD) can systematically vary parameters:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 50 | 90 |

| Catalyst (mol%) | 1 | 5 |

| H₂O (equiv.) | 2 | 6 |

| Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 3 mol% H₂SO₄, 4 equiv. H₂O), achieving >95% conversion. Kinetic studies monitor intermediates via HPLC or in-situ FTIR . |

Q. How do transition-metal catalysts influence the reaction pathways of this compound in heterocyclic synthesis?

- Methodological Answer : Au or Cu catalysts redirect reaction pathways:

- Au Catalysis : Promotes cyclization to isoxazolines via oxime O-propargylation (e.g., forming 6-membered rings) .

- Cu Catalysis : Facilitates C–O bond cleavage, yielding azete-N-oxides. Mechanistic studies (e.g., deuterium labeling) confirm radical intermediates in Cu-mediated reactions .

Catalyst choice (Lewis acid vs. transition metal) and co-catalysts (e.g., pyridine bases) modulate selectivity, validated by GC-MS and ESI-MS .

Q. What computational methods predict the thermodynamic stability of this compound under varying conditions?

- Methodological Answer :

- Quantum Chemistry : DFT calculations (e.g., Gaussian 16) compute Gibbs free energy (ΔG) for Z/E isomerization, showing Z-isomer dominance (>90%) at 25°C.

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., water vs. DMSO) on conformational stability.

- Thermogravimetric Analysis (TGA) : Experimental validation of decomposition thresholds (e.g., onset at 180°C in N₂ atmosphere) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Purity : Impure trialkyloxonium salts reduce efficacy; ICP-MS verification of catalyst composition is advised .

- Isomer Isolation : Z/E mixtures may be misreported as pure Z-isomer. Chromatographic separation (silica gel, hexane/EtOAc) with NMR follow-up ensures accuracy .

- Reaction Monitoring : In-situ techniques (e.g., ReactIR) prevent over-reliance on endpoint assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.